molecular formula C7H14ClNOS B1531429 9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride CAS No. 2044712-81-2

9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride

Cat. No.: B1531429
CAS No.: 2044712-81-2
M. Wt: 195.71 g/mol
InChI Key: WMFKERJWCRFLEF-UHFFFAOYSA-N
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Description

“9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride” is a chemical compound with the CAS Number: 2044712-81-2 . It has a molecular weight of 195.71 . The IUPAC name for this compound is 9-thia-3-azabicyclo[4.2.1]nonane 9-oxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder and it is stored at temperatures below -10 degrees .

Scientific Research Applications

Synthesis and Structural Analysis

A significant portion of the research on this compound pertains to its synthesis and structural elucidation. Studies have demonstrated innovative methods for synthesizing derivatives of azabicyclic compounds and detailed their structural characteristics through spectroscopic and crystallographic analysis. For instance, research has explored the synthesis of benzimidazole, thiazole, and benzothiazole carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, highlighting the structural diversity and potential utility of these compounds in various chemical contexts (Iriepa et al., 2004).

Antimicrobial Activity

Some derivatives of azabicyclic compounds have been synthesized and tested for their antimicrobial properties. Novel thiazolidin-4-ones, synthesized from azabicyclic thiosemicarbazones, exhibited promising antibacterial and antifungal activities against a range of microbial organisms. This suggests the potential of azabicyclic derivatives in developing new antimicrobial agents (Ramachandran et al., 2009).

Corrosion Inhibition

Research has also investigated the application of thiadiazoline derivatives of azabicyclic compounds as corrosion inhibitors for petroleum oil well/tubing steel. These studies have shown that such compounds can offer significant protection against corrosion, potentially providing a cost-effective solution for maintaining the integrity of oil and gas infrastructure (Tiwari et al., 2021).

Catalytic and Synthetic Applications

Azabicyclic compounds have been utilized as catalysts in the oxidation of alcohols to ketones, using molecular oxygen in ambient air. This showcases the role of azabicyclic derivatives in facilitating environmentally friendly chemical transformations, contributing to the development of green chemistry practices (Toda et al., 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

9λ4-thia-3-azabicyclo[4.2.1]nonane 9-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFKERJWCRFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1S2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 2
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 3
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 4
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 5
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
Reactant of Route 6
9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride

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